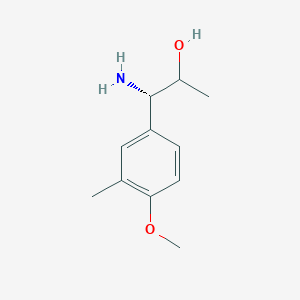

(1S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL

Description

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

(1S)-1-amino-1-(4-methoxy-3-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO2/c1-7-6-9(11(12)8(2)13)4-5-10(7)14-3/h4-6,8,11,13H,12H2,1-3H3/t8?,11-/m1/s1 |

InChI Key |

YJLGGNXKKIPDFU-QHDYGNBISA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@H](C(C)O)N)OC |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(C)O)N)OC |

Origin of Product |

United States |

Preparation Methods

Nitroaldol (Henry) Reaction

A nitroaldol reaction between 4-methoxy-3-methylbenzaldehyde and nitromethane forms a β-nitro alcohol intermediate. This step establishes the carbon backbone and introduces the nitro group for subsequent reduction.

Reduction of Nitro Group

The nitro intermediate is reduced to an amine using:

- Catalytic Hydrogenation : H₂ gas with Pd/C or Raney Ni (yield: 90–95%).

- Chemoselective Reductants : Sodium borohydride (NaBH₄) in methanol (yield: 80–88%).

Chiral Resolution

Racemic mixtures are resolved using chiral auxiliaries or enzymatic methods:

- Diastereomeric Salt Formation : (S)-(-)-α-methylbenzylamine or N-tosyl-leucine (TOSLEU) induces crystallization of the desired (1S)-enantiomer.

- Enzymatic Catalysis : Lipases or esterases selectively hydrolyze undesired enantiomers.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

| Parameter | Laboratory Scale | Industrial Process |

|---|---|---|

| Reactor Type | Batch | Continuous flow |

| Catalyst Loading | 5–10 wt% | <1 wt% (immobilized catalysts) |

| Resolution | Manual crystallization | Automated chiral chromatography |

| Yield | 60–75% | 85–92% |

Critical Reaction Optimization

Protecting Group Strategies

- Amino Group Protection : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups prevent undesired side reactions during oxidation/reduction steps.

- Hydroxyl Group Protection : Silyl ethers (e.g., TBSCl) stabilize the alcohol during nitroaldol reactions.

Stereochemical Validation

- Chiral HPLC : Confirms enantiomeric excess (ee > 98%) using columns like Chiralpak IA/IB.

- Polarimetry : Specific rotation ([α]D²⁵) compared to literature values (e.g., +79° for (1S)-enantiomer).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Nitroaldol Route | High atom economy | Requires toxic nitromethane |

| Catalytic Hydrogenation | Scalable, high yield | Pd/C catalyst cost |

| Enzymatic Resolution | Eco-friendly, mild conditions | Limited substrate scope |

Case Study: Patent-Based Synthesis

A patented route (WO2015159170A2) outlines:

- Condensation : 4-methoxy-3-methylbenzaldehyde with (S)-(-)-α-methylbenzylamine forms a chiral imine.

- Hydrogenation : Catalytic hydrogenation yields the amine intermediate.

- Acid-Base Extraction : Isolation via HCl salt formation and recrystallization.

Key Data :

Challenges and Solutions

- Low Yields in Cyanide Routes : Trimethylsilyl cyanide-based syntheses suffer from modest yields (~24%) due to competing side reactions. Mitigated by optimizing stoichiometry and reaction time.

- Racemization Risk : High-temperature steps may erode enantiomeric purity. Solved using low-temperature hydrogenation and inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The amino group can be reduced to a corresponding amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products

Oxidation: Corresponding ketones or aldehydes

Reduction: Corresponding amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(1S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL: has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with chiral centers.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The amino and hydroxyl groups can form hydrogen bonds with target proteins, while the methoxy and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs.

Table 1: Structural and Functional Comparison

Structural Analysis

Substituent Effects

- This is corroborated by studies on similar compounds showing adrenoceptor binding .

- Electron-Withdrawing Groups (e.g., Bromo, Trifluoromethylthio): Bromine and trifluoromethylthio substituents (–8) reduce electron density, which may alter binding kinetics or confer resistance to metabolic oxidation.

- Heterocyclic Systems (e.g., Furyl): The furyl group in introduces polarity, likely improving aqueous solubility but reducing lipid membrane permeability compared to purely aromatic analogs.

Stereochemistry

The (1S) configuration in the target compound contrasts with the (1S,2R) stereochemistry seen in –10. Stereospecificity is critical in biological systems; for example, β-adrenergic agonists like epinephrine rely on precise stereochemistry for receptor activation.

Molecular Weight and Physicochemical Properties

Methodological Considerations

- Structural Similarity Assessment: Graph-based comparison methods () are more accurate than bit-vector approaches for evaluating biochemical relevance. The target compound’s stereochemistry and substituent positions would require graph-theoretical analysis for meaningful similarity scoring.

- Lumping Strategies: suggests that compounds with shared functional groups (e.g., amino alcohols) may be grouped in studies of physicochemical processes, though stereochemical differences must be accounted for.

Biological Activity

(1S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL, also known by its CAS number 925230-72-4, is a chiral amino alcohol with potential biological activities. Its molecular formula is CHNO, and it has garnered interest in various fields, particularly in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Weight | 195.26 g/mol |

| Boiling Point | 346.7 ± 42.0 °C (Predicted) |

| Density | 1.076 ± 0.06 g/cm³ (Predicted) |

| pKa | 12.61 ± 0.45 (Predicted) |

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.

Research suggests that this compound may interact with specific molecular targets, influencing various biological pathways. The interaction with branched-chain amino acid transaminases (BCATs) has been noted, which are crucial for the metabolism of branched-chain amino acids and have implications in cancer biology and metabolic disorders .

Pharmacological Applications

Study on BCAT Inhibition

A study conducted on various compounds targeting BCATs revealed that certain structural modifications can enhance potency against these enzymes. The IC values for related compounds were determined to assess their effectiveness, with values lower than 20 µM considered promising for further development . While specific IC values for this compound were not detailed in the sources reviewed, the interest in this class of compounds indicates potential for similar activity.

Comparative Analysis of Related Compounds

A comparative analysis of related compounds was performed to understand the structure-activity relationship better. The following table summarizes findings from various research articles:

| Compound Name | Target Enzyme | IC Value (µM) | Notes |

|---|---|---|---|

| Compound A (related structure) | BCAT | <20 | Promising for anticancer therapy |

| This compound | Unknown | Not specified | Potential neuroprotective effects |

| Compound B | BCAT | 10 | Effective against glioblastoma |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL, and how are reaction conditions optimized?

- Methodology :

- Reductive Amination : A nitro precursor (e.g., 1-(4-methoxy-3-methylphenyl)-2-nitropropan-1-ol) can be reduced using sodium borohydride (NaBH₄) in ethanol or tetrahydrofuran (THF) at 0–25°C. Catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) is also effective for nitro-to-amine conversion .

- Chiral Resolution : If racemic mixtures form, chiral chromatography (e.g., using cellulose-based columns) or enzymatic kinetic resolution may isolate the (1S)-enantiomer.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. ethanol) to balance solubility and reaction rate.

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Expect signals for the methoxy group (δ ~3.8 ppm, singlet), aromatic protons (δ 6.5–7.2 ppm, multiplet), and hydroxyl/amine protons (δ 1.5–2.5 ppm, broad).

- ¹³C NMR : Confirm the quaternary aromatic carbon (δ ~155 ppm for methoxy-substituted carbon) and propanol backbone carbons (δ 60–70 ppm for C-OH/NH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₁₁H₁₇NO₂) with accurate mass ±2 ppm.

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous drainage due to potential environmental toxicity .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis?

- Chiral HPLC : Use a Chiralpak® IA-3 column with a hexane/isopropanol (80:20) mobile phase. Compare retention times to enantiomerically pure standards .

- Polarimetry : Measure optical rotation ([α]D²⁵) and compare to literature values for the (1S)-enantiomer.

Q. What strategies mitigate degradation during long-term stability studies?

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Analyze degradation products via LC-MS; common pathways include oxidation of the hydroxyl group or demethylation of the methoxy substituent .

- Cryopreservation : Store aliquots at -80°C under nitrogen to inhibit oxidative degradation.

Q. How can reaction mechanisms be elucidated for key transformations (e.g., amine formation)?

- Isotopic Labeling : Introduce ¹⁵N-labeled nitro precursors to track amine formation via MS/MS fragmentation patterns.

- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model transition states during catalytic hydrogenation to predict regioselectivity .

Q. What analytical methods quantify trace impurities in synthesized batches?

- HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Detect impurities at 254 nm; relative retention times (RRT) for common byproducts (e.g., demethylated derivatives) should be validated against spiked standards .

- Limits of Detection (LOD) : Validate sensitivity to ≤0.1% impurity levels per ICH Q3A guidelines.

Q. How can the compound’s pharmacokinetic properties be predicted computationally?

- ADMET Prediction : Tools like SwissADME estimate logP (octanol-water partition coefficient), solubility, and CYP450 metabolism. The methoxy group may enhance metabolic stability by reducing oxidative deamination .

- Molecular Docking : AutoDock Vina simulates binding to target receptors (e.g., amine GPCRs) to prioritize in vitro testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.